molecular formula C11H12F2O2 B7999743 3',4'-Difluoro-5'-methoxybutyrophenone

3',4'-Difluoro-5'-methoxybutyrophenone

Cat. No.: B7999743
M. Wt: 214.21 g/mol
InChI Key: IGMVVJBEXQIQNC-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-5’-methoxybutyrophenone is an organic compound characterized by the presence of fluorine and methoxy groups attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-5’-methoxybutyrophenone typically involves the introduction of fluorine atoms and a methoxy group onto a butyrophenone structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient incorporation of fluorine and methoxy groups.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-5’-methoxybutyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’,4’-Difluoro-5’-methoxybutyrophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-methoxybutyrophenone involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the context of its use.

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxybenzoic acid
  • 3,4-Difluoro-5-methoxyphenylboronic acid
  • 3,5-Difluoro-4-formylbenzoate

Comparison: 3’,4’-Difluoro-5’-methoxybutyrophenone is unique due to its specific substitution pattern on the butyrophenone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMVVJBEXQIQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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